1-(3-chloro-4-methylphenyl)-1H-1,2,4-triazol-3-ol
Overview
Description
1-(3-chloro-4-methylphenyl)-1H-1,2,4-triazol-3-ol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methylphenyl)-1H-1,2,4-triazol-3-ol typically involves the reaction of 3-chloro-4-methylphenylhydrazine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The reaction conditions often include heating the mixture to reflux and maintaining an acidic environment to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methylphenyl)-1H-1,2,4-triazol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-1H-1,2,4-triazol-3-ol has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-1H-1,2,4-triazol-3-ol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity. The compound may inhibit enzymes or disrupt cellular processes, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-chloro-4-methylphenyl)-3-methyl-urea
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 3-chloro-4-methylphenyl isocyanate
Uniqueness
1-(3-chloro-4-methylphenyl)-1H-1,2,4-triazol-3-ol is unique due to its triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader range of biological activities and can be used in various applications, from pharmaceuticals to materials science .
Properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)-1H-1,2,4-triazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-6-2-3-7(4-8(6)10)13-5-11-9(14)12-13/h2-5H,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFNWXRXEDBIRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=NC(=O)N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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